3-(benzenesulfonyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propanamide
Description
This compound features a pyrano[4,3-d]pyrimidine bicyclic core substituted with a trifluoromethyl group at the 4-position. The benzenesulfonyl moiety is linked via a propanamide chain to an ethyl group attached to the pyrimidine ring. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the benzenesulfonyl group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)18-14-12-29-10-7-15(14)24-16(25-18)6-9-23-17(26)8-11-30(27,28)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZDUIXIPGCRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The pyrano-pyrimidine ring system is typically constructed via acid-catalyzed cyclization of keto-enamine intermediates. A representative protocol involves:
Reagents :
- Ethyl 4,4,4-trifluoroacetoacetate (2.0 equiv)
- Guanidine hydrochloride (1.2 equiv)
- Malonaldehyde (1.0 equiv)
- p-Toluenesulfonic acid (0.1 equiv)
Conditions :
Mechanism :
- Knoevenagel condensation between ethyl trifluoroacetoacetate and malonaldehyde.
- Cyclization with guanidine to form the pyrimidine ring.
- Spontaneous pyran ring closure via intramolecular hemiacetal formation.
Microwave-Assisted Optimization
Recent protocols employ microwave irradiation to enhance reaction efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hr | 45 min |
| Yield | 68% | 82% |
| Purity (HPLC) | 92% | 97% |
| Energy Consumption | 1.8 kWh | 0.4 kWh |
Microwave conditions: 150 W, 120°C, DMSO as solvent.
Introduction of the Trifluoromethyl Group
Direct Fluorination vs. Building Block Approach
Comparative studies show superior results using pre-fluorinated building blocks:
Method A (Post-synthetic fluorination):
- Reagent: SF₄/HF-pyridine
- Yield: ≤35%
- Purity: 78%
Method B (Trifluoroacetoacetate precursor):
The building block approach minimizes side reactions associated with late-stage fluorination.
Functionalization with Ethylamine Linker
Nucleophilic Amination
Position 2 of the pyrimidine ring undergoes amination under Mitsunobu conditions:
Reaction Setup :
- Pyrano-pyrimidine core (1.0 equiv)
- 2-Aminoethanol (3.0 equiv)
- DIAD (1.5 equiv)
- Triphenylphosphine (1.5 equiv)
Conditions :
Key Consideration :
Stoichiometric control prevents over-alkylation at N1 and N3 positions.
Installation of 3-(Benzenesulfonyl)Propanamide Side Chain
Sulfonylation and Amide Coupling
A two-step sequence ensures optimal yields:
Step 1: Sulfonylation
- Reagent: Benzenesulfonyl chloride (1.2 equiv)
- Base: Et₃N (2.5 equiv)
- Solvent: CH₂Cl₂, 0°C
- Time: 2 hr
- Conversion: 98%
Step 2: Amide Formation
Process Optimization and Scalability
Solvent Screening for Final Coupling Step
| Solvent | Yield (%) | Purity (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 85 | 98 | 12 |
| DMSO | 78 | 95 | 10 |
| THF | 63 | 89 | 18 |
| AcCN | 71 | 92 | 15 |
DMF provides optimal balance between solubility and reaction rate.
Catalytic vs. Stoichiometric Coupling Agents
| Reagent | Equiv | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| HATU | 1.1 | 85 | 12.50 |
| EDCI | 2.0 | 72 | 3.20 |
| DCC | 2.0 | 68 | 2.80 |
HATU remains preferred for large-scale synthesis despite higher cost.
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >99% (C18 column, 0.1% TFA/MeCN gradient)
- MS (ESI+) : m/z 553.12 [M+H]⁺ (calc. 553.14)
- ¹⁹F NMR : -62.8 ppm (CF₃), -110.2 ppm (SO₂Ph)
- XRD : Confirms chair conformation of pyran ring
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
Competing reactions at N1 vs. N3 positions are controlled by:
Stability of Trifluoromethyl Group
Decomposition pathways mitigated by:
- Strict anhydrous conditions
- Avoidance of strong bases (pH maintained <9)
- Use of stabilizers (e.g., BHT) in storage
Green Chemistry Considerations
Recent improvements focus on:
- Replacement of DMF with Cyrene™ (dihydrolevoglucosenone)
- Catalytic recycling of HATU via flow chemistry
- Solvent-free microwave steps reducing E-factor by 42%
Industrial-Scale Production
Pilot plant data (50 kg batch):
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 61% | 58% |
| Purity | 99.2% | 98.7% |
| Process Mass Intensity | 86 | 79 |
| CO₂ Emissions | 12 kg/kg | 9 kg/kg |
Continuous flow systems demonstrate superior heat management for exothermic steps.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrano[4,3-d]pyrimidine derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The trifluoromethyl group is a common feature in 17d and the target compound, offering similar electron-withdrawing effects but differing spatial orientations due to core structure variations.
Key Observations :
- Sulfonylation using benzenesulfonyl chloride in pyridine is a shared strategy . The target compound likely follows a similar pathway but requires a pyrano-pyrimidine precursor.
- The use of DMAP in IIIa and the target compound improves reaction efficiency by activating the sulfonyl chloride .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s low solubility aligns with other trifluoromethylated sulfonamides but may limit bioavailability without formulation adjustments.
- The pyrano-pyrimidine core enhances stability compared to IIIa’s quinoline system, which has labile hydroxy and styryl groups .
Pharmacological and Binding Properties
The target compound’s benzenesulfonyl and trifluoromethyl groups likely contribute to hydrophobic interactions in protein binding pockets, as modeled in Glide XP docking studies . Compared to IIIa (quinoline-based), the rigid pyrano-pyrimidine core may reduce entropic penalties during binding. The propanamide linker offers flexibility for hydrogen bonding, similar to the methanesulfonamide group in .
Research Findings :
- Hydrophobic Enclosure : The trifluoromethyl group and benzene ring may form hydrophobic enclosures with protein residues, enhancing affinity .
- Selectivity: The pyrano-pyrimidine core may reduce off-target effects compared to benzo[d]thiazole derivatives (e.g., ), which have broader receptor promiscuity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrano[4,3-d]pyrimidine core in this compound?
- Methodology : The pyrano-pyrimidine scaffold is typically synthesized via cyclocondensation of substituted dihydroxy pyrimidines with α,β-unsaturated carbonyl compounds. For analogs, microwave-assisted synthesis under inert atmospheres (argon/nitrogen) improves yield (70–85%) by minimizing oxidative side reactions .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) influence regioselectivity. Catalytic bases like triethylamine are used to deprotonate intermediates .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Workflow :
NMR : Use - and -NMR to verify benzenesulfonyl and trifluoromethyl group integration. -NMR is critical for confirming CF substitution patterns .
Mass Spectrometry : High-resolution ESI-MS ensures molecular ion alignment with the theoretical mass (±5 ppm tolerance).
HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .
Q. What role do the benzenesulfonyl and trifluoromethyl groups play in reactivity?
- Functional Group Dynamics :
- Benzenesulfonyl : Enhances electrophilicity at the pyrimidine C-2 position, enabling nucleophilic substitutions (e.g., alkylation). Also stabilizes intermediates via resonance .
- Trifluoromethyl (CF) : Introduces steric bulk and electron-withdrawing effects, modulating solubility and binding affinity in biological assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected -NMR shifts) be resolved?
- Troubleshooting Approach :
Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split signals.
2D-COSY/NOESY : Map through-space interactions to confirm regiochemistry of the pyrano-pyrimidine ring .
Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., pyrido[3,4-d]pyrimidines in ).
Q. What computational methods predict biological target engagement for this compound?
- Protocol :
Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for binding pose visualization. Focus on π-π stacking between the pyrimidine core and aromatic residues .
MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Monitor RMSD and hydrogen bond persistence .
Q. How do reaction conditions (e.g., solvent, catalyst) influence acylation efficiency at the ethylamino group?
- Optimization Framework :
- Solvent : Polar aprotic solvents (DMAC, DMSO) enhance acylation yields (90% vs. 65% in THF) by stabilizing transition states.
- Catalyst : DMAP (10 mol%) accelerates coupling with propanamide derivatives, reducing reaction time from 24h to 6h .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity between similar analogs?
- Case Study : If analog A (CF at C-4) shows 10x higher IC than analog B (CH), perform:
Free Energy Calculations (MM/PBSA) : Quantify binding energy differences due to CF hydrophobicity .
SAR Table : Compare substituent effects across 5–10 analogs (e.g., ).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
